molecular formula C19H23N3O3 B267455 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

Cat. No. B267455
M. Wt: 341.4 g/mol
InChI Key: AIHFBPGFKCQNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide, also known as CXCR4 antagonist, is a small molecule inhibitor that targets CXCR4, a chemokine receptor. CXCR4 plays a crucial role in various biological processes, including cell migration, angiogenesis, and immune response. In recent years, CXCR4 antagonists have gained significant attention as potential therapeutic agents for cancer, HIV/AIDS, and other diseases.

Mechanism of Action

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists bind to the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor and prevent its activation by its ligand, stromal cell-derived factor-1 (SDF-1). This blocks the downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been shown to have several biochemical and physiological effects, including inhibition of tumor growth, metastasis, and angiogenesis, induction of apoptosis, and inhibition of HIV entry into host cells. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been shown to modulate immune response by regulating the trafficking of immune cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is their specificity for the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor, which minimizes off-target effects. However, 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists also have some limitations, such as poor solubility, low bioavailability, and potential toxicity.

Future Directions

There are several future directions for the development and application of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists. One of the directions is the optimization of the pharmacokinetic properties of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists, such as solubility, bioavailability, and half-life. Another direction is the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, the development of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with improved selectivity for different 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide isoforms could lead to more targeted and effective therapies.

Synthesis Methods

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists involves several steps, including the preparation of starting materials, coupling reactions, and purification. One of the commonly used methods for synthesizing 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is the solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage to obtain the final product.

Scientific Research Applications

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been extensively studied for their potential applications in cancer therapy. Studies have shown that 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists can inhibit tumor growth, metastasis, and angiogenesis by blocking the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide/SDF-1 axis. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been investigated for their potential use in HIV/AIDS therapy, as 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide plays a crucial role in HIV entry into host cells.

properties

Product Name

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

3-(cyclohexylcarbamoylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H23N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2,(H,20,23)(H2,21,22,24)

InChI Key

AIHFBPGFKCQNOE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.